- Catalytic olefin transpositions facilitated by ruthenium N,N,N-pincer complexesChemRxiv, 2022, From ChemRxiv, 1-8,
Cas no 4180-23-8 (1-Methoxy-4-(1E)-1-propen-1-ylbenzene)
4180-23-8 structure
1-Methoxy-4-(1E)-1-propen-1-ylbenzene Properties
Names and Identifiers
-
- Anethole, trans-
- Anethol Natural
- Anethole
- trans-Anethole
- (E)-1-Methoxy-4(1-propenyl)benzene
- (E)-Anethol
- (E)-Anethole
- (E)-Anetole
- Anethole (AS)
- Anethole (E)
- E-trans-Anethole
- trans-Anethol
- trans-p-Methoxypropenylbenzene
- trans-p-Propenylanisole
- p-Propenylanisole
- 1-Methoxy-4-propenylbenzene
- 1-Methoxy-4-((E)-propenyl)-benzene
- 4-Propenylanisole
- (E)-1-Methoxy-4-(prop-1-en-1-yl)benzene
- Anise camphor
- cis-Anethol
- Isoestragole
- Anethol
- p-Anethole
- Oil of aniseed
- Aniskampfer
- Monasirup
- (E)-p-Propenylanisole
- p-1-Propenylanisole
- (E)-1-(4-Methoxyphenyl)propene
- Nauli gum
- trans-p-Anethole
- trans-4-(1-Propenyl)anisole
- 1-methoxy-4-[(1E)-prop-1-en-1-yl]benzene
- (E)-1-Methoxy-4-(1-propenyl)benzene
- t
- +Expand
-
- MFCD00009284
- RUVINXPYWBROJD-ONEGZZNKSA-N
- 1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+
- O(C([H])([H])[H])C1C([H])=C([H])C(/C(/[H])=C(\[H])/C([H])([H])[H])=C([H])C=1[H]
- 774229
Computed Properties
- 148.08886
- 0
- 1
- 2
- 148.088815002 g/mol
- 11
- 121
- 0
- 0
- 0
- 1
- 0
- 1
- 3.3
- nothing
- 0
- 9.2
- 148.20
Experimental Properties
- 2.72830
- 9.23
- 643
- n20/D 1.561(lit.)
- Almost insoluble
- 234-237 °C(lit.)
- 20-21 °C (lit.)
- 0.07 mmHg
- Fahrenheit: 195.8 ° f < br / > Celsius: 91 ° C < br / >
- 2086
- Soluble in benzene, ethyl acetate, acetone, carbon disulfide.
- It is crystalline at 20 ~ 21 ℃ and liquid above 23 ℃.
- 7 (H2O)
- It can be miscible with ether and chloroform. 1ml of the product is soluble in 2ml of ethanol, benzene, ethyl acetate, acetone, carbon disulfide, petroleum ether, and almost insoluble in water.
- Light Sensitive
- 0.988 g/mL at 25 °C(lit.)
- 1.559-1.562
- ANISE OIL ODOR
1-Methoxy-4-(1E)-1-propen-1-ylbenzene Price
1-Methoxy-4-(1E)-1-propen-1-ylbenzene Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1C:27754-99-0 (complex with p-toluenesulfonic acid and ha), C:HfCl4 (complex with polyvinylphosphoric acid and), C:p-MeC6H4SO3H, 2 h, 220°C
Reference
- Hydrophobic species-enabled acid-base multi-catalysis for stereoselective access to renewable trans-anetholeDalton Transactions, 2022, 51(43), 16668-16680,
Synthetic Circuit 3
Reaction Conditions
1.1C:1109-15-5, S:PhMe, 24 h, 150°C
Reference
- B(C6F5)3-Catalyzed E-Selective Isomerization of AlkenesChemistry - A European Journal, 2022, 28(63), e202202454,
Synthetic Circuit 4
Reaction Conditions
1.1C:2364655-37-6, C:Et3BH •K, S:THF, 10 min, rt
1.2S:THF, 24 h, 60°C
1.2S:THF, 24 h, 60°C
Reference
- Switching between Hydrogenation and Olefin Transposition Catalysis via Silencing NH Cooperativity in Mn(I) Pincer ComplexesACS Catalysis, 2022, 12(17), 10818-10825,
Synthetic Circuit 5
Reaction Conditions
1.1C:NiCl2(PPh3)2, C:Zn, C:PPh3, S:MeCN, rt → 353K; 2 min, 353K
1.21 h, 353K
1.21 h, 353K
Reference
- Nitrile modulated-Ni(0) phosphines in trans-selective phenylpropenoids isomerization: An allylic route by a regular η1-N(end-on) or an alkyl route via a flipped-nitrile?Molecular Catalysis, 2022, 533, 112768,
Synthetic Circuit 6
Reaction Conditions
1.1C:12289-94-0, 21 h, 150°C
Reference
- Parts-per-million of ruthenium catalyze the selective chain-walking reaction of terminal alkenesNature Communications, 2022, 13(1), 2831,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1R:t-BuOK, C:Bu4N+ •Br-, S:DMF, 0-5°C; 0.5 h, rt; 4 h, 90-95°C
1.2R:H2O
1.2R:H2O
Reference
- Synthesis, antiepileptic effects, and structure-activity relationships of α-asarone derivatives: In vitro and in vivo neuroprotective effect of selected derivativesBioorganic Chemistry, 2021, 115, 105179,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1R:BuLi, S:THF, S:Me(CH2)4Me, 30 min, -78°C
1.2S:THF, 15 min, -78°C; 3 h, rt; 15 min, rt → -78°C
1.3R:t-BuOK, R:(EtO)2P(=O)Cl, -78°C; overnight, rt
1.4R:NH4Cl, S:H2O, rt
2.1C:BH3-Me2S, S:Me(CH2)6Me, 30 min, rt
2.2R:H2, C:2770370-80-2, 24 h, 130°C, 10 bar
1.2S:THF, 15 min, -78°C; 3 h, rt; 15 min, rt → -78°C
1.3R:t-BuOK, R:(EtO)2P(=O)Cl, -78°C; overnight, rt
1.4R:NH4Cl, S:H2O, rt
2.1C:BH3-Me2S, S:Me(CH2)6Me, 30 min, rt
2.2R:H2, C:2770370-80-2, 24 h, 130°C, 10 bar
Reference
- In Situ Formation of an Efficient Catalyst for the Semihydrogenation of Alkynes from Imidazolone and BH3ACS Catalysis, 2022, 12(9), 5388-5396,
Synthetic Circuit 11
Reaction Conditions
1.1R:H2O2, C:FeCl3 •6H2O, S:DMSO, 12 h, 120°C
Reference
- Regioselective Synthetic Approach to Higher Alkenes from Lower Alkenes with Sulfoxides in the Fe3+/H2O2 System via Direct Alkylation or Arylation of the Csp2-H Bond on the C=C Bond of AlkenesJournal of Organic Chemistry, 2022, 87(11), 7022-7032,
Synthetic Circuit 12
Reaction Conditions
1.1C:1308259-99-5, C:Ph3SiH, S:Me(CH2)4Me, rt → 80°C; 30 min, 80°C
1.216 h, 80°C
1.3R:O2
1.216 h, 80°C
1.3R:O2
Reference
- Modular Ni(0)/Silane Catalytic System for the Isomerization of AlkenesOrganometallics, 2022, 41(4), 486-496,
Synthetic Circuit 13
Reaction Conditions
1.1R:NaBH4, S:MeOH, 0°C; 10 min, 0°C; 2 h, rt
1.2R:Et3N, C:4-DMAP, S:CH2Cl2, 0°C; overnight, rt
2.1R:Bu4N+ •-PF6, C:423729-12-8, S:MeCN, 12 h, rt
1.2R:Et3N, C:4-DMAP, S:CH2Cl2, 0°C; overnight, rt
2.1R:Bu4N+ •-PF6, C:423729-12-8, S:MeCN, 12 h, rt
Reference
- Electro-mediated PhotoRedox Catalysis for Selective C(sp3)-O Cleavages of Phosphinated Alcohols to CarbanionsAngewandte Chemie, 2021, 60(38), 20817-20825,
Synthetic Circuit 14
Reaction Conditions
1.1C:2674756-90-0, C:t-BuNH2, S:EtOH, 2 h, 75°C; 75°C → rt
1.2R:C5H5N, rt
1.2R:C5H5N, rt
Reference
- An Amine-Assisted Ionic Monohydride Mechanism Enables Selective Alkyne cis-Semihydrogenation with Ethanol: From Elementary Steps to CatalysisJournal of the American Chemical Society, 2021, 143(12), 4824-4836,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1C:1648823-84-0, C:PPh3, S:EtCH2Et, 10 h, 50°C
1.2R:O2
1.2R:O2
Reference
- Highly Z-Selective Double Bond Transposition in Simple Alkenes and Allylarenes through a Spin-Accelerated Allyl MechanismJournal of the American Chemical Society, 2021, 143(8), 3070-3074,
Synthetic Circuit 17
Reaction Conditions
1.1C:Ni dicyclooctadiene, C:321921-71-5, S:MeOH, 24 h, 40°C
Reference
- Development and Mechanistic Studies of (E)-Selective Isomerization/Tandem Hydroarylation Reactions of Alkenes with a Nickel(0)/Phosphine CatalystACS Catalysis, 2021, 11(11), 6741-6749,
Synthetic Circuit 18
Reaction Conditions
1.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C
2.1R:DCC, C:4-DMAP
3.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C
2.1R:DCC, C:4-DMAP
3.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C
Reference
- A donor-acceptor complex enables the synthesis of E-olefins from alcohols, amines and carboxylic acidsChemical Science, 2021, 12(19), 6684-6690,
Synthetic Circuit 19
Reaction Conditions
1.1R:BuLi, S:THF, S:Me(CH2)4Me, 20 min, rt; rt → -78°C
1.2rt; overnight, 0°C; 0°C → rt; rt → 0°C
1.3R:NH4Cl, S:H2O
1.2rt; overnight, 0°C; 0°C → rt; rt → 0°C
1.3R:NH4Cl, S:H2O
Reference
- A platform for alkene carbofunctionalization with diverse nucleophilesChemRxiv, 2021, From ChemRxiv, 1-9,
Synthetic Circuit 20
Reaction Conditions
1.1C:887001-74-3, C:BH3 •NH3, S:C6D6, 16 h, 60°C
1.2R:O2
1.2R:O2
Reference
- Iron Catalyzed Double Bond Isomerization: Evidence for an FeI/FeIII Catalytic CycleChemistry - A European Journal, 2021, 27(19), 5972-5977,
Synthetic Circuit 21
Reaction Conditions
1.1R:K2CO3, C:2578194-00-8, S:H2O, 6 h, 80°C
Reference
- Synthesis, Reactivity, and Coordination of Semihomologous dppf Congeners Bearing Primary Phosphine and Primary Phosphine Oxide GroupsOrganometallics, 2021, 40(3), 427-441,
Synthetic Circuit 22
Reaction Conditions
1.1R:BuLi, R:LiBr, S:THF, S:Me(CH2)4Me, 5 h, -78°C; -78°C → rt; 40 min, rt; rt → -78°C
1.2R:BuLi, S:Me(CH2)4Me, 5 min, -78°C; -78°C → rt; 45 min, rt; rt → -78°C
1.3S:MeOH, 10 min, -78°C; -78°C → rt; 30 h, rt
1.2R:BuLi, S:Me(CH2)4Me, 5 min, -78°C; -78°C → rt; 45 min, rt; rt → -78°C
1.3S:MeOH, 10 min, -78°C; -78°C → rt; 30 h, rt
Reference
- Mechanistic Studies on Photoinduced Catalytic Olefin Migration Reactions at the Pd(II) Centers of a Porous Crystal, Metal-Macrocycle FrameworkChemistry - An Asian Journal, 2021, 16(3), 202-206,
Synthetic Circuit 23
1-Methoxy-4-(1E)-1-propen-1-ylbenzene Raw materials
- 4'-Methoxypropiophenone
- p-Methoxybenzaldehyde
- Estragole
- Diphenylphosphinic chloride
- Ethyltriphenylphosphonium bromide
- 1-Methoxy-4-(1-propyn-1-yl)benzene
- rac-1-(4’-Methoxyphenyl)propanol
- Benzenemethanol, 4-methoxy-α-methyl-, 1-(4-nitrobenzoate)
- Ethyl phenyl sulfone
- p-Methoxystyrene
- Dimethyl sulfoxide
- 2-chloro-1-(4-methoxyphenyl)propan-1-one
1-Methoxy-4-(1E)-1-propen-1-ylbenzene Preparation Products
1-Methoxy-4-(1E)-1-propen-1-ylbenzene Suppliers
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